molecular formula C9H10ClN3O B1473384 6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride CAS No. 2097985-80-1

6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride

Cat. No.: B1473384
CAS No.: 2097985-80-1
M. Wt: 211.65 g/mol
InChI Key: YQGIKPKFLLRFEM-UHFFFAOYSA-N
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Description

6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride is a valuable chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features a nicotinonitrile scaffold, a structure prevalent in the development of pharmacologically active molecules, linked to an azetidine ring. Azetidines are saturated, four-membered nitrogen-containing heterocycles that are of significant interest to researchers as bioisosteres for other functional groups, often employed to improve the metabolic stability, potency, and physicochemical properties of lead compounds . While specific biological data for this molecule may be limited, its molecular framework suggests potential utility in the synthesis of libraries of compounds for high-throughput screening against various biological targets. The presence of the nitrile group offers a versatile handle for further chemical modifications, enabling exploration of structure-activity relationships. This product is intended for use in laboratory research as a building block and is strictly for professional use by qualified scientists.

Properties

IUPAC Name

6-(azetidin-3-yloxy)pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-3-7-1-2-9(12-4-7)13-8-5-11-6-8;/h1-2,4,8,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGIKPKFLLRFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride typically involves:

Preparation of Azetidin-3-ol Hydrochloride

Azetidin-3-ol hydrochloride is a key intermediate. It can be prepared or procured as its hydrochloride salt, which is stable and reactive for further coupling reactions.

  • Reaction conditions: Typically isolated as a white solid; stable under ambient conditions.
  • Purification: Recrystallization or extraction methods are used.
  • Example data: Azetidin-3-ol hydrochloride was used in reactions with various halogenated pyrimidines and nicotinonitriles to form ether-linked products with yields ranging from 93% to 100% under mild heating (75–120 °C) in solvents like isopropyl alcohol or 1,2-dimethoxyethane with bases such as triethylamine or cesium carbonate.

Coupling of Azetidin-3-ol with Nicotinonitrile Derivatives

The key step is the Williamson ether synthesis or nucleophilic substitution where azetidin-3-ol hydrochloride reacts with a halogenated nicotinonitrile derivative.

Parameter Details
Starting materials Azetidin-3-ol hydrochloride and 6-halonicotinonitrile (e.g., 6-chloro- or 6-iodonicotinonitrile)
Base Cesium carbonate, triethylamine, potassium carbonate
Solvent 1,2-Dimethoxyethane, acetonitrile, isopropyl alcohol
Temperature 75–120 °C
Reaction time 2 hours to overnight
Atmosphere Inert atmosphere (argon or nitrogen)
Isolation Filtration, extraction, drying over Na2SO4, evaporation under reduced pressure
Yield Typically 93–100%
  • Example: A reaction of azetidin-3-ol hydrochloride with 4,6-diiodo-2-methoxypyrimidine in isopropyl alcohol with triethylamine at 75 °C for 2 hours gave a 100% yield of the ether product.
  • Mechanism: The base deprotonates the azetidin-3-ol, generating the alkoxide nucleophile, which then displaces the halogen on the nicotinonitrile ring to form the ether linkage.

Alternative Synthetic Routes and Catalysis

  • Gold-catalyzed oxidative cyclization: For azetidin-3-one derivatives, gold catalysts (e.g., BrettPhosAuNTf2) have been used to form azetidine rings from sulfinamide precursors, which could be adapted for azetidin-3-yloxy derivatives.
  • Microwave-assisted synthesis: High-temperature microwave irradiation (e.g., 160 °C) has been used for azetidine substitution on quinoline derivatives, which may be applicable for rapid synthesis of azetidinyl nicotinonitriles.
  • Use of palladium catalysts: Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) are common in related heterocyclic syntheses, although direct application for 6-(Azetidin-3-yloxy)nicotinonitrile is less documented.

Purification and Characterization

  • Purification: Typically by silica gel flash chromatography using hexanes/ethyl acetate or methanol/dichloromethane gradients.
  • Characterization:
    • LC-MS to confirm molecular ion peaks (e.g., [M+H]+ around 216–308 depending on substituents)
    • ^1H NMR spectra showing characteristic azetidine ring protons and aromatic signals
    • Melting point and elemental analysis for hydrochloride salt confirmation

Summary Table of Representative Preparation Conditions

Step Reagents & Conditions Yield (%) Notes
Azetidin-3-ol hydrochloride Commercial or prepared; stable white solid Starting material
Ether formation (Williamson) Azetidin-3-ol HCl + 6-halonicotinonitrile, base (Cs2CO3 or TEA), solvent (DME, i-PrOH), 75–120 °C, 2 h 93–100 Inert atmosphere, filtration, extraction
Gold-catalyzed cyclization N-oxide sulfonamide + BrettPhosAuNTf2 catalyst, DCE, RT ~61 (for related azetidin-3-one) Potential alternative route
Microwave-assisted substitution Azetidine + halogenated heterocycle, NMP, 160 °C, 1 h microwave 56–66 Used for related azetidine derivatives

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while acids like hydrochloric acid can promote electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride is being investigated for its potential as a lead compound in drug development targeting various diseases. Its structural features suggest possible interactions with biological targets, particularly in the context of neurological disorders and cancer therapies. The compound may modulate G protein-coupled receptors and other enzyme pathways, which are crucial for therapeutic efficacy .

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anti-cancer Properties : Preliminary studies suggest potential effectiveness against certain tumors by inhibiting specific kinases involved in cancer progression.
  • Antibacterial and Antifungal Activities : Related compounds have shown promise in combating bacterial infections, indicating that this compound may possess similar properties .

Material Science

This compound serves as a building block for synthesizing more complex molecules, including specialty chemicals and advanced materials such as polymers and coatings. Its unique functional groups allow for various chemical modifications that can enhance material properties.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructural FeaturesNotable Activities
This compoundAzetidine ring + Nitrile groupPotential anti-cancer activity
2-(Azetidin-3-yloxy)pyridine-3-carbonitrileAzetidine ring + PyridineAntibacterial properties
2-(Azetidin-3-yloxy)-5-bromopyridineAzetidine ring + Bromine-substituted pyridineModulation of kinase activity

This table illustrates how the azetidine moiety contributes to the pharmacological profiles of these compounds, underscoring the significance of structural variations in determining biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms of action:

  • Antibacterial Activity : A study examined various azetidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition rates comparable to established antibiotics .
  • Cancer Research : Another investigation focused on the anti-cancer potential of azetidine-based compounds, revealing their ability to inhibit specific kinases linked to tumor growth. This suggests that this compound could be further explored for its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-(azetidin-3-yloxy)nicotinonitrile hydrochloride can be contextualized by comparing it to nicotinonitrile derivatives with analogous substituents or heterocyclic systems. Below is a detailed comparison:

Nicotinonitrile Derivatives with Varied Heterocyclic Substituents

Compound Name Substituent/Ring System Key Structural Features Biological Activity (Reported) References
6-(Azetidin-3-yloxy)nicotinonitrile HCl Azetidine (4-membered ring) High ring strain, compact size Not explicitly reported; inferred kinase/GPCR modulation
6-(Piperidin-4-yloxy)nicotinonitrile HCl Piperidine (6-membered ring) Reduced ring strain, increased flexibility Improved solubility; potential CNS activity
1,4-Dihydro-6-hydroxy-1,4-dimethylnicotinonitrile Hydroxy, methyl groups Electron-donating substituents Moderate activity (IC50: 500 μM)
Ethyl 2-hydroxy-5-nitronicotinate Nitro and ester groups Electron-withdrawing substituents No bioactivity data; used in synthesis

Key Observations:

  • Ring Size and Strain : The azetidine ring’s small size and strain may enhance binding affinity to rigid enzymatic pockets compared to larger, more flexible piperidine derivatives .
  • Solubility: Piperidine-substituted nicotinonitriles exhibit better aqueous solubility due to reduced steric hindrance, whereas the azetidine analog’s compact structure may limit solubility despite the hydrochloride salt .
  • Electronic Effects : Electron-donating groups (e.g., hydroxy, methyl) correlate with moderate bioactivity, as seen in 1,4-dimethyl-6-hydroxy derivatives (IC50: 500 μM) . In contrast, electron-withdrawing groups (e.g., nitro in ethyl 2-hydroxy-5-nitronicotinate) are often employed for synthetic intermediates rather than direct bioactivity .

Biological Activity

6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride (CAS Number: 2097985-80-1) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, related compounds, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an azetidine ring and a nitrile group , which contribute to its distinctive chemical and biological properties. Its molecular formula is C9H10ClN3OC_9H_{10}ClN_3O, with a molecular weight of approximately 211.65 g/mol .

While the specific mechanism of action for this compound remains largely uncharacterized, related compounds have shown significant interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may interact with GPCRs, modulating their activity and influencing downstream signaling pathways .
  • Kinase Inhibition : Some azetidine derivatives have demonstrated the ability to inhibit kinases involved in cancer progression, suggesting potential anti-cancer properties .
  • Antimicrobial Activity : Similar compounds have been noted for antibacterial and antifungal activities, indicating a broad spectrum of biological effects .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
6-(Azetidin-3-yloxy)nicotinonitrile HClAzetidine ring + Nitrile groupPotential anti-cancer activity
2-(Azetidin-3-yloxy)pyridine-3-carbonitrileAzetidine ring + PyridineAntibacterial properties
2-(Azetidin-3-yloxy)-5-bromopyridineAzetidine ring + Bromine-substituted pyridineModulation of kinase activity

This table highlights how the azetidine moiety in these compounds contributes to their pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Q & A

Q. What are the recommended methods for synthesizing 6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride?

Synthesis typically involves coupling reactions between azetidine derivatives and nicotinonitrile precursors. For example, brominated intermediates (e.g., ω-bromoacetophenone) can react with azetidin-3-yloxy derivatives under basic conditions (e.g., KOH in DMF) to form nicotinonitrile scaffolds. Subsequent purification via column chromatography or recrystallization ensures product integrity .

Key reagents and conditions:

Reagent/ConditionRoleExample from Literature
KOH in DMFBase/solvent systemFacilitates nucleophilic substitution
ω-bromoacetophenoneElectrophilic partnerForms benzofuran-nicotinonitrile hybrids
Ethanol/piperidineCyclization mediumUsed for heterocyclic ring closure

Q. How is the purity of this compound validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For example, HPLC methods with C18 columns and acetonitrile/water gradients can resolve impurities, while 1H^1H-NMR signals (e.g., δ 4.05 ppm for NH2_2 groups) confirm structural integrity .

Typical analytical parameters:

MethodParametersDetection Limit
HPLCColumn: C18; Mobile phase: 0.1% TFA in H2_2O/ACN (gradient)≤0.1% impurities
1H^1H-NMR400 MHz, DMSO-d6_6 solventConfirms functional groups (e.g., azetidine protons at δ 3.5–4.5 ppm)

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Storage : In corrosive-resistant containers with inert liners, under locked conditions to prevent unauthorized access .
  • First Aid :
    • Inhalation : Move to fresh air; consult a poison center .
    • Skin Contact : Rinse thoroughly and remove contaminated clothing .
  • Waste Disposal : Use approved chemical waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for nicotinonitrile-azetidine derivatives?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azetidine oxygen .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity, though current literature focuses on base-mediated reactions .
  • Temperature Control : Reactions at 60–80°C balance kinetic efficiency and thermal stability of intermediates .

Example optimization workflow:

Screen bases (e.g., KOH vs. NaH) for deprotonation efficiency.

Monitor reaction progress via TLC or in-situ IR spectroscopy.

Q. What mechanistic insights exist for the reactivity of the azetidine moiety in this compound?

The azetidine ring’s strained three-membered structure enhances its nucleophilic reactivity. In coupling reactions, the azetidin-3-yloxy group acts as a leaving group or participates in ring-opening reactions under acidic/basic conditions. For example, in the presence of H2_2O, azetidine may hydrolyze to form secondary amines, necessitating anhydrous conditions for stability .

Key mechanistic considerations:

  • Ring Strain : Azetidine’s angle strain increases susceptibility to nucleophilic attack.
  • pH Sensitivity : Protonation of the azetidine nitrogen under acidic conditions alters reactivity .

Q. How can stability studies be designed for this compound under varying conditions?

Stability protocols should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to identify decomposition thresholds.
  • Photolytic Degradation : Exposure to UV light (e.g., 365 nm) to simulate storage conditions.
  • Hydrolytic Stability : Incubation in buffered solutions (pH 1–13) to evaluate hydrolysis pathways .

Data interpretation example:

ConditionObservationImplication
pH < 3Rapid hydrolysisAvoid acidic media in formulations
40°C, 75% RHNo degradation after 4 weeksStable under ambient storage

Q. What advanced analytical techniques resolve structural ambiguities in nicotinonitrile derivatives?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C7_7H2_2BrF3_3N2_2 for brominated analogs) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in azetidine ring conformations.
  • 2D-NMR (COSY, HSQC) : Maps proton-carbon correlations for complex substituent patterns .

Q. How are computational methods applied to predict the bioactivity of this compound?

  • Docking Studies : Molecular docking into kinase active sites (e.g., VEGFR2) predicts binding affinities, guided by structural analogs like CHIR-99021 .
  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing cyano groups) with inhibitory potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride
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6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride

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